2,3-Diethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

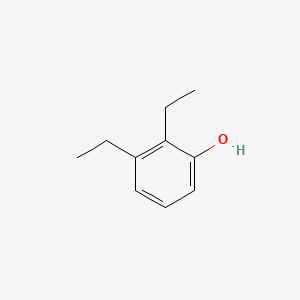

Structure

3D Structure

Properties

CAS No. |

66142-71-0 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,3-diethylphenol |

InChI |

InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

RLEWTHFVGOXXTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Diethylphenol

CAS Number: 66142-71-0 Synonyms: Phenol, 2,3-diethyl-

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-diethylphenol, including its synthesis, spectroscopic characteristics, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a substituted phenolic compound with two ethyl groups attached to the benzene ring at the 2 and 3 positions. Its properties are summarized in the table below. It is important to note that while some physical properties have been experimentally determined, others are based on estimations and predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 243.00 °C (experimental) 236.65 °C (estimated) | [4] [1] |

| Melting Point | 13.50 °C (experimental) 46.81 °C (estimated) | [4] [1] |

| Density | 0.9438 g/cm³ (experimental) 0.9688 g/cm³ (estimated) | [4] [1] |

| pKa | 10.37 ± 0.10 (predicted) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether. | [3][4] |

Note on CAS Number: While the most consistently cited CAS number for this compound is 66142-71-0, the number 577-65-9 also appears in some databases associated with this compound.[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of phenol. A common method is the Friedel-Crafts alkylation, where phenol is reacted with an ethylating agent in the presence of a Lewis acid catalyst.

Representative Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of this compound. The specific conditions, such as temperature, reaction time, and purification methods, may require optimization.

Materials:

-

Phenol

-

Ethanol or Ethene (ethylating agent)

-

Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of phenol in the anhydrous solvent from the dropping funnel.

-

After the addition of phenol, slowly introduce the ethylating agent. If using ethanol, it can be added via the dropping funnel. If using ethene, it can be bubbled through the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and carefully pour it over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylphenol is an organic compound belonging to the alkylphenol family. Characterized by a phenol ring substituted with two ethyl groups at the second and third positions, this compound serves as a significant precursor and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug design and formulation where properties such as solubility, lipophilicity, and acidity play a crucial role in determining the pharmacokinetic and pharmacodynamic behavior of a molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant concepts.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Melting Point | 13.5 °C | [1] |

| Boiling Point | 243 °C | [1] |

| Density | 0.9438 g/cm³ | [1] |

| pKa | 10.37 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 3.2 (Computed) | [2] |

| Solubility | Low in water; moderately soluble in organic solvents like ethanol and ether.[1] | |

| Appearance | Colorless to pale yellow liquid | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for chemical characterization. The following are detailed methodologies for key experiments, adapted from established protocols for phenolic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. The range between these two temperatures is reported as the melting point.

Determination of Boiling Point

The boiling point can be determined using the distillation method.

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a common technique for its experimental determination.

Methodology:

-

A solution of this compound of a known concentration is prepared in n-octanol.

-

An equal volume of water is added to the octanol solution in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

Caption: Experimental workflow for determining the logP of this compound.

Biological Activity and Mechanism of Action

Alkylphenols, including this compound, are known to exhibit biological activity. Research has indicated that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and preservatives.[1] Furthermore, many alkylphenols are recognized as endocrine-disrupting chemicals (EDCs).[3] They can mimic endogenous hormones, such as estrogen, and interfere with the endocrine system.

The diagram below illustrates a generalized mechanism of action for endocrine disruption by an alkylphenol.

Caption: Generalized mechanism of endocrine disruption by alkylphenols.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in scientific research and drug development. The provided data, experimental protocols, and conceptual diagrams offer a comprehensive resource for professionals working with this versatile compound. Further research into the specific biological interactions and toxicological profile of this compound will continue to enhance its safe and effective utilization in various scientific and industrial fields.

References

An In-depth Technical Guide on 2,3-Diethylphenol: Molecular Structure and Properties

This guide provides a detailed overview of the molecular structure and physicochemical properties of 2,3-Diethylphenol, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

This compound is an organic compound and a derivative of phenol, where two ethyl groups are substituted at the second and third positions of the benzene ring.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H14O | [1][2] |

| Molecular Weight | 150.22 g/mol | [3] |

| Molar Mass | 150.2170 g/mol | [3] |

| Monoisotopic Mass | 150.104465066 Da | |

| IUPAC Name | This compound | [4] |

| CAS Number | 66142-71-0 | |

| Density | 0.9438 g/cm³ | [3] |

| Melting Point | 13.50 °C (286.65 K) | [3] |

| Boiling Point | 243.00 °C (516.15 K) | [3] |

| pKa | 10.37 ± 0.10 (Predicted) | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; low solubility in water.[3] |

Experimental Protocols

General Characterization Workflow:

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Applications and Biological Relevance

This compound serves as a precursor in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[3] Its phenolic structure also suggests potential antimicrobial properties, which have been a subject of research.[3] However, specific signaling pathways directly involving this compound are not well-documented in the available literature.

References

A Technical Guide to the Spectroscopic Data of 2,3-Diethylphenol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Diethylphenol.

Table 1: Predicted ¹H NMR Data

The proton NMR spectrum is predicted based on the asymmetrical substitution of the benzene ring, which renders the three aromatic protons and the protons of the two ethyl groups chemically distinct.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.05 - 6.80 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Ortho to one ethyl group and meta to the hydroxyl and second ethyl group. |

| ~6.80 - 6.65 | Triplet (t) | 1H | Ar-H (C5) | Ortho to the hydroxyl group and coupled to two adjacent aromatic protons. |

| ~6.75 - 6.60 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Ortho to the hydroxyl group and meta to two ethyl groups. |

| ~4.5 - 5.5 | Broad Singlet (br s) | 1H | OH | Phenolic proton; chemical shift is concentration and solvent dependent. |

| ~2.65 | Quartet (q) | 2H | Ar-CH₂ -CH₃ (C2-Ethyl) | Methylene protons adjacent to the aromatic ring, split by the methyl group. |

| ~2.55 | Quartet (q) | 2H | Ar-CH₂ -CH₃ (C3-Ethyl) | Methylene protons adjacent to the aromatic ring, split by the methyl group; slightly different chemical environment than the other ethyl. |

| ~1.25 | Triplet (t) | 3H | Ar-CH₂-CH₃ (C2-Ethyl) | Methyl protons split by the adjacent methylene group. |

| ~1.15 | Triplet (t) | 3H | Ar-CH₂-CH₃ (C3-Ethyl) | Methyl protons split by the adjacent methylene group; slightly different chemical environment. |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Data

Due to the lack of symmetry, all ten carbon atoms in this compound are expected to be unique and produce distinct signals in the ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C -OH (C1) | Aromatic carbon attached to the hydroxyl group, significantly deshielded. |

| ~138 | C -CH₂CH₃ (C3) | Aromatic carbon with an ethyl substituent. |

| ~130 | C -CH₂CH₃ (C2) | Aromatic carbon with an ethyl substituent. |

| ~128 | Ar-C H (C6) | Aromatic methine carbon. |

| ~122 | Ar-C H (C4) | Aromatic methine carbon. |

| ~118 | Ar-C H (C5) | Aromatic methine carbon, influenced by the ortho hydroxyl group. |

| ~25 | Ar-C H₂-CH₃ (C2-Ethyl) | Methylene carbon of the ethyl group at C2. |

| ~23 | Ar-C H₂-CH₃ (C3-Ethyl) | Methylene carbon of the ethyl group at C3. |

| ~15 | Ar-CH₂-C H₃ (C2-Ethyl) | Methyl carbon of the ethyl group at C2. |

| ~14 | Ar-CH₂-C H₃ (C3-Ethyl) | Methyl carbon of the ethyl group at C3. |

Predicted for a solution in CDCl₃.

Table 3: Predicted Infrared (IR) Absorption Data

The IR spectrum of a phenol is characterized by a prominent broad O-H stretch and absorptions related to the aromatic ring and alkyl substituents.[1][2]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad, strong) | O-H Stretch | Phenolic Hydroxyl (H-bonded) |

| 3100 - 3000 (medium) | C-H Stretch | Aromatic |

| 2975 - 2850 (medium-strong) | C-H Stretch | Aliphatic (Ethyl groups) |

| 1600 & 1470 (strong) | C=C Stretch | Aromatic Ring |

| ~1220 (strong) | C-O Stretch | Phenolic |

| 850 - 750 (strong) | C-H Bend (out-of-plane) | Aromatic (trisubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted for electron ionization (EI), which typically causes fragmentation. The molecular weight of this compound is 150.22 g/mol .

| Predicted m/z | Ion | Rationale |

| 150 | [M]⁺ | Molecular ion peak. |

| 135 | [M-CH₃]⁺ | Loss of a methyl radical from one of the ethyl groups. |

| 121 | [M-C₂H₅]⁺ | Loss of an ethyl radical via benzylic cleavage; expected to be a major fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following sections describe standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3][4]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid column height is between 4.0 and 5.0 cm.[3]

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[5]

-

Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Acquisition: The instrument's magnetic field is locked onto the deuterium signal of the solvent and shimmed to optimize homogeneity.[3] For ¹H NMR, a quick scan is often sufficient. For ¹³C NMR, a greater number of scans (e.g., 64 or more) is required to achieve an adequate signal-to-noise ratio.[6]

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum, which is then phased and baseline corrected. Peak integration is performed for the ¹H spectrum.

Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using the neat liquid film or Attenuated Total Reflectance (ATR) methods.[7][8]

-

Liquid Film Method:

-

ATR Method:

-

Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is often preferred for its simplicity.[8]

-

-

Data Acquisition:

-

First, record a background spectrum of the empty instrument (or clean ATR crystal).

-

Place the sample in the instrument and acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software automatically subtracts the background to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of relatively small, volatile organic molecules.[11][12]

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by Gas Chromatography (GC-MS). For direct insertion, a small amount of the sample is placed on a probe and vaporized by heating within the vacuum of the mass spectrometer.

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺).[13]

-

Fragmentation: The high energy of the EI process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. scribd.com [scribd.com]

- 7. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Solubility of 2,3-Diethylphenol: A Technical Guide for Researchers

An In-depth Examination of Solubility Characteristics and Methodologies for a Key Synthetic Intermediate

Executive Summary

2,3-Diethylphenol is a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. A thorough understanding of its solubility in different solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a generalized workflow for these experimental procedures. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also incorporates data for the structurally similar compound, 2,3-dimethylphenol, to provide researchers with a relevant point of reference.

Introduction

This compound (C₁₀H₁₄O) is an alkylated phenol that, at room temperature, is a colorless to pale yellow liquid. Its chemical structure, featuring a hydroxyl group and two ethyl groups on the benzene ring, dictates its solubility behavior. The hydrophobic nature of the diethyl-substituted benzene ring suggests limited solubility in aqueous solutions, while the polar hydroxyl group allows for hydrogen bonding and thus, greater solubility in polar organic solvents.[1] This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound and the practical methods for its empirical determination.

Solubility Profile of this compound

Currently, there is a notable absence of comprehensive, quantitative solubility data for this compound across a range of solvents and temperatures in peer-reviewed journals and chemical databases. The available information is primarily qualitative, indicating that this compound is sparingly soluble in water and moderately soluble in organic solvents such as ethanol and ether.[1]

The solubility of phenolic compounds is influenced by several factors:

-

Solvent Polarity: As a polar compound, this compound is expected to be more soluble in polar organic solvents.

-

Temperature: Solubility of solid and liquid solutes in liquid solvents generally increases with temperature.[1]

-

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding are likely to be effective at solvating this molecule.

Reference Data for Structurally Similar Compounds

In the absence of specific data for this compound, the solubility of 2,3-dimethylphenol (a compound with a similar substitution pattern) can serve as a useful, albeit approximate, reference point. It is important to note that the larger ethyl groups in this compound will likely result in slightly different solubility values compared to the methyl groups in 2,3-dimethylphenol.

Table 1: Solubility of 2,3-Dimethylphenol in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) | Notes |

| Water | 25 | 4,570 | Slightly soluble.[2] |

| Alcohol | Not Specified | Freely Soluble | Qualitative description.[2] |

| Chloroform | Not Specified | Freely Soluble | Qualitative description.[2] |

| Ether | Not Specified | Freely Soluble | Qualitative description.[2] |

| Benzene | Not Specified | Freely Soluble | Qualitative description.[2] |

Note: This data is for 2,3-dimethylphenol and should be used as an estimation for the solubility behavior of this compound.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of this compound in various solvents. The "shake-flask" method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Vials for sample collection and analysis

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

If necessary, centrifuge the vials to further separate the undissolved solute.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Calculation:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Thermodynamic Modeling

While no specific thermodynamic models have been published for the solubility of this compound, models such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model have been successfully applied to other phenolic compounds. These models can be used to correlate experimental solubility data and predict solubility in other solvents or at different temperatures, which can be a valuable tool in process design and solvent screening.

Conclusion

This technical guide consolidates the available information on the solubility of this compound and provides a practical framework for its experimental determination. Although quantitative data for this specific compound is lacking in the current literature, the provided experimental protocol and reference data for a structurally similar compound offer a solid starting point for researchers. The generation of precise solubility data through rigorous experimental work is essential for the effective application of this compound in scientific research and industrial processes.

References

2,3-Diethylphenol: A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-diethylphenol, with a focus on its synthesis. Due to a scarcity of direct historical records on its initial discovery and synthesis, this document presents a plausible and chemically sound synthetic pathway based on well-established organic chemistry principles analogous to the preparation of similar dialkylphenols. The guide includes detailed, illustrative experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an alkylated phenolic compound with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its specific substitution pattern offers a unique chemical scaffold for further functionalization. While the historical details of its discovery are not well-documented in readily available literature, its synthesis can be achieved through established methods of aromatic chemistry. This guide will focus on a logical and efficient synthetic approach.

Plausible Historical Synthesis Pathway

A common and historically significant method for the synthesis of alkylphenols involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone. This approach allows for controlled introduction of the alkyl groups and avoids the polyalkylation often observed in direct Friedel-Crafts alkylation.

The proposed synthesis of this compound, therefore, proceeds via the Friedel-Crafts acylation of phenol with propionyl chloride to introduce the first acyl group, followed by a second acylation and subsequent reduction of the ketone functionalities. However, a more direct plausible route involves the alkylation of a pre-existing ethylphenol. A logical starting point would be the Friedel-Crafts acylation of o-ethylphenol.

The following sections detail the experimental protocols for a plausible synthesis of this compound, starting from phenol.

Experimental Protocols

Synthesis of 2-Ethylphenol (Intermediate)

Reaction: Friedel-Crafts Alkylation of Phenol with Ethanol

This reaction introduces an ethyl group onto the phenol ring, with the ortho-isomer being a key product.

Methodology:

-

Catalyst Preparation: A solid acid catalyst, such as a zeolite (e.g., H-ZSM-5) or an acidic resin (e.g., Amberlyst-15), is activated by heating under vacuum to remove adsorbed water.

-

Reaction Setup: A stirred, high-pressure autoclave reactor is charged with phenol and the activated catalyst.

-

Alkylation: The reactor is sealed, pressurized with an inert gas (e.g., nitrogen), and heated. Ethanol is then introduced into the reactor. The reaction is carried out at elevated temperature and pressure to facilitate the alkylation.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The resulting mixture of ethylphenol isomers is then separated by fractional distillation under reduced pressure to isolate 2-ethylphenol.

| Parameter | Value |

| Reactants | Phenol, Ethanol |

| Catalyst | Solid Acid (e.g., H-ZSM-5) |

| Temperature | 200-300 °C |

| Pressure | 10-30 atm |

| Typical Yield of 2-Ethylphenol | 40-60% (Varies with catalyst and conditions) |

Synthesis of this compound

Reaction: Friedel-Crafts Alkylation of 2-Ethylphenol with Ethanol

This second alkylation introduces the second ethyl group at the 3-position.

Methodology:

-

Reaction Setup: A similar high-pressure autoclave reactor is charged with the purified 2-ethylphenol and a fresh or regenerated solid acid catalyst.

-

Alkylation: The reactor is sealed, pressurized, and heated. Ethanol is introduced to perform the second alkylation.

-

Work-up and Purification: The work-up procedure is identical to the first step. The product mixture is carefully distilled under reduced pressure to isolate this compound from other isomers and unreacted starting material.

| Parameter | Value |

| Reactants | 2-Ethylphenol, Ethanol |

| Catalyst | Solid Acid (e.g., H-ZSM-5) |

| Temperature | 200-300 °C |

| Pressure | 10-30 atm |

| Typical Yield of this compound | 30-50% (Varies with catalyst and conditions) |

Alternative Synthesis: Friedel-Crafts Acylation and Reduction

An alternative, and often more controlled, method for introducing alkyl groups is through Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation of o-Ethylphenol

Reaction: o-Ethylphenol is acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would likely lead to a mixture of acylated products, with the primary product being 2-ethyl-4-propionylphenol due to steric hindrance at the 3 and 6 positions. Direct acylation at the 3-position is challenging.

Clemmensen or Wolff-Kishner Reduction

The resulting ketone would then be reduced to the corresponding alkyl group.

-

Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). This method is suitable for substrates stable in strong acid.[1][2]

-

Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. This is ideal for substrates that are sensitive to acid.[3][4]

Spectroscopic Data of this compound

Due to the limited availability of specific spectral data for this compound in public databases, the following are expected characteristic peaks based on the analysis of similar compounds like 2,3-dimethylphenol and other diethylphenol isomers.

| Spectroscopy | Expected Peaks |

| ¹H NMR | Aromatic protons (3H, m, ~6.7-7.1 ppm), Hydroxyl proton (1H, s, broad, ~4.5-5.5 ppm), Methylene protons of ethyl groups (4H, q, ~2.6 ppm), Methyl protons of ethyl groups (6H, t, ~1.2 ppm) |

| ¹³C NMR | Aromatic carbons (~110-155 ppm), Methylene carbons of ethyl groups (~20-25 ppm), Methyl carbons of ethyl groups (~13-16 ppm) |

| IR (cm⁻¹) | ~3600-3200 (O-H stretch, broad), ~3100-3000 (Aromatic C-H stretch), ~3000-2850 (Aliphatic C-H stretch), ~1600, 1500 (C=C aromatic ring stretch), ~1200 (C-O stretch) |

| Mass Spec (m/z) | Molecular ion peak at 150.22, fragments corresponding to loss of ethyl and methyl groups. |

Visualizations

Caption: Plausible two-step synthesis of this compound via Friedel-Crafts alkylation.

References

Reactivity of the Hydroxyl Group in 2,3-Diethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethylphenol is an aromatic organic compound featuring a hydroxyl group attached to a benzene ring substituted with two ethyl groups at the ortho and meta positions. The reactivity of the phenolic hydroxyl group is a cornerstone of its chemical behavior, influencing its acidity, nucleophilicity, and susceptibility to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, detailing its involvement in key reactions, the influence of its substituents, and relevant experimental protocols.

The ethyl groups at the 2- and 3-positions exert both steric and electronic effects that modulate the reactivity of the hydroxyl group compared to unsubstituted phenol. These effects are critical considerations in the strategic design of synthetic pathways and the development of novel molecules in the pharmaceutical and chemical industries.

Physicochemical Properties and Acidity

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Experimental pKa |

| This compound | C₁₀H₁₄O | 150.22 | 10.37 ± 0.10[2] | Not available |

| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | - | 10.54[1] |

| Phenol | C₆H₆O | 94.11 | - | 9.99 |

The interplay of steric and electronic effects from the 2,3-diethyl substitution pattern governs the overall reactivity of the hydroxyl group.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional group that participates in a range of important chemical transformations, including O-alkylation, O-acylation, and oxidation.

O-Alkylation (Williamson Ether Synthesis)

The hydroxyl group can be readily converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The choice of solvent can significantly impact the regioselectivity of the reaction, with aprotic solvents favoring O-alkylation over competing C-alkylation[3][4].

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Solvent and Base: Add a suitable solvent such as acetonitrile (15 volumes) and a base like potassium carbonate (2.0 eq.).

-

Alkylating Agent: Add the desired alkyl halide (1.1 eq.) to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.

O-Acylation (Esterification)

The hydroxyl group of this compound can be acylated to form esters using various acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol.

The Schotten-Baumann reaction conditions, which involve an acyl chloride and an aqueous base, are commonly employed for this transformation. Alternatively, the reaction can be performed in an organic solvent with a tertiary amine base like triethylamine or pyridine. The use of a phase-transfer catalyst can enhance the reaction rate and yield in a two-phase system[5].

-

Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or toluene in a round-bottom flask under an inert atmosphere.

-

Base: Add a base such as pyridine or triethylamine (1.2 eq.) and cool the mixture in an ice bath.

-

Acylating Agent: Add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

-

Extraction: Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography or recrystallization.

A notable reaction of the resulting phenyl esters is the Fries rearrangement , where the acyl group migrates from the phenolic oxygen to the aromatic ring upon treatment with a Lewis acid, yielding hydroxyaryl ketones[6][7][8][9][10]. The regioselectivity (ortho vs. para) of this intramolecular acylation is often temperature-dependent[6][9].

Oxidation

The hydroxyl group of this compound makes the aromatic ring susceptible to oxidation. The oxidation products can vary depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of quinone-type structures or even ring-opening products. The steric hindrance provided by the ortho-ethyl group may influence the course of oxidation compared to less substituted phenols.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for the analogous 2,3-dimethylphenol can provide valuable insights for characterization.

Table 2: Spectroscopic Data for 2,3-Dimethylphenol (for reference)

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons, methyl protons, and a hydroxyl proton signal.[11] |

| ¹³C NMR | Signals corresponding to the aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group. |

| IR | A broad O-H stretching band around 3300-3600 cm⁻¹, and C-O stretching around 1200 cm⁻¹. |

| Mass Spec | A molecular ion peak corresponding to its molecular weight.[12] |

Conclusion

The hydroxyl group of this compound is a key determinant of its chemical reactivity. Its acidity and nucleophilicity, modulated by the steric and electronic effects of the adjacent ethyl groups, allow for a variety of important chemical transformations. O-alkylation and O-acylation provide straightforward routes to the corresponding ethers and esters, which are valuable intermediates in organic synthesis. A thorough understanding of these reactions and the factors that control them is essential for researchers and professionals in drug development and chemical sciences. While specific quantitative data for this compound remains limited, the principles and protocols outlined in this guide provide a solid foundation for its application in synthetic chemistry.

References

- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. 2,3-dimethylphenol(526-75-0) 1H NMR spectrum [chemicalbook.com]

- 12. Phenol, 2,3-dimethyl- [webbook.nist.gov]

Functional Group Analysis of 2,3-Diethylphenol: A Technical Guide

Introduction

2,3-Diethylphenol (C₁₀H₁₄O) is an aromatic organic compound characterized by a hydroxyl group and two ethyl substituents attached to a benzene ring.[1][2] As a member of the alkylphenol family, it serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] A thorough understanding of its functional groups is critical for quality control, reaction monitoring, and the development of new derivatives. This technical guide provides a comprehensive overview of the analytical methodologies used to identify and characterize the functional groups present in this compound, tailored for researchers, scientists, and professionals in drug development.

The core functional groups that define the chemical properties and reactivity of this compound are the phenolic hydroxyl (-OH) group , the aromatic (benzene) ring , and the alkyl (ethyl) side chains . This document details both classical wet chemistry tests and modern spectroscopic techniques for the robust analysis of these features.

Structural Overview and Functional Groups

The structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, and two ethyl groups at positions 2 and 3. This arrangement dictates its physical and chemical properties, including its weak acidity, susceptibility to electrophilic aromatic substitution, and characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Qualitative Chemical Analysis

Qualitative tests provide rapid and straightforward methods for the preliminary identification of the phenolic and aromatic functionalities.

| Test Name | Target Functional Group | Procedure Summary | Positive Observation |

| Ferric Chloride Test | Phenolic Hydroxyl (-OH) | Add a few drops of neutral ferric chloride solution to an aqueous or alcoholic solution of the sample.[4] | Development of an intense blue, green, violet, or red color.[4][5] |

| Bromine Water Test | Activated Aromatic Ring | Add bromine water dropwise to an aqueous solution of the sample. | Decolorization of bromine water and formation of a white precipitate (polybrominated phenol).[5][6] |

| Libermann's Test | Phenolic Hydroxyl (-OH) | Treat the sample with concentrated sulfuric acid and sodium nitrite, heat, cool, and then dilute with water. Add excess NaOH.[4] | A deep blue or green color appears after adding NaOH.[4] |

| Litmus Test | Phenolic Hydroxyl (-OH) | Spot a blue litmus paper with a solution of the sample. | Blue litmus paper turns red, indicating weak acidity.[4][5][6][7] |

| Ignition Test | Aromatic Ring | Heat a small amount of the sample on a spatula in a flame. | The compound burns with a yellow, sooty flame, characteristic of aromatic compounds.[8] |

Experimental Protocols

Protocol 1: Ferric Chloride Test for Phenolic Group

-

Preparation of Reagent: Prepare a fresh, neutral 1% ferric chloride (FeCl₃) solution. Neutralize any excess acid by adding dilute sodium hydroxide solution dropwise until a slight, permanent precipitate of Fe(OH)₃ is formed. Filter the solution.

-

Procedure: Dissolve approximately 10-20 mg of this compound in 1-2 mL of a suitable solvent (water or ethanol). Add 2-3 drops of the neutral FeCl₃ solution.

-

Observation: Observe any immediate color change. Most phenols produce a distinct color, typically violet or blue.[4][5][6]

Protocol 2: Bromine Water Test for Activated Aromatic Ring

-

Preparation of Reagent: Prepare a saturated solution of bromine in water.

-

Procedure: Dissolve approximately 20-30 mg of this compound in a minimal amount of water or a water-miscible solvent. Add the bromine water dropwise while shaking the mixture.

-

Observation: Note the disappearance of the reddish-brown bromine color and the formation of a white or off-white precipitate.

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information, allowing for unambiguous identification and quantification.

Summary of Spectroscopic Data

| Technique | Functional Group Feature | Expected Observation |

| FTIR | O-H stretch (phenolic) | Broad absorption band at 3200-3600 cm⁻¹ |

| C-O stretch (phenolic) | Strong absorption at 1200-1260 cm⁻¹ | |

| Aromatic C=C stretch | Absorptions in the 1450-1600 cm⁻¹ region | |

| Sp² Aromatic C-H stretch | Absorption > 3000 cm⁻¹ | |

| Sp³ Aliphatic C-H stretch | Absorption < 3000 cm⁻¹ | |

| ¹H NMR | Phenolic -OH proton | Broad singlet, ~4-8 ppm (disappears with D₂O shake)[9] |

| Aromatic protons | Multiplets in the ~6.5-7.5 ppm region | |

| Methylene (-CH₂-) protons | Two quartets, ~2.5-2.8 ppm | |

| Methyl (-CH₃-) protons | Two triplets, ~1.1-1.3 ppm | |

| ¹³C NMR | Aromatic C-OH carbon | Signal at ~150-155 ppm[9] |

| Other Aromatic carbons | Signals in the ~115-140 ppm region | |

| Methylene (-CH₂-) carbons | Signals in the ~20-30 ppm region | |

| Methyl (-CH₃-) carbons | Signals in the ~10-20 ppm region | |

| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z = 150[1] |

| Key Fragments | m/z = 135 (M-15, loss of -CH₃), m/z = 121 (M-29, loss of -CH₂CH₃) |

Detailed Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between KBr plates (if liquid) or as a KBr pellet (if solid).

-

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

-

Interpretation:

-

A prominent, broad peak between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group.[10]

-

The region just below 3000 cm⁻¹ will show peaks corresponding to the C-H stretching of the ethyl groups.

-

The region just above 3000 cm⁻¹ will show weaker peaks from the aromatic C-H stretching.[10]

-

Strong absorptions around 1450-1600 cm⁻¹ are indicative of C=C stretching within the aromatic ring.[10]

-

A strong peak around 1200 cm⁻¹ corresponds to the C-O stretching of the phenol group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis:

-

Phenolic Proton: A broad singlet between 4-8 ppm. To confirm, add a drop of D₂O to the tube, shake, and re-acquire the spectrum; the peak will disappear.[9]

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets between 6.5 and 7.5 ppm.

-

Ethyl Protons: Two distinct sets of signals for the two non-equivalent ethyl groups will be observed. Each will consist of a quartet (for the -CH₂- group) and a triplet (for the -CH₃- group), integrating to 2H and 3H, respectively.

-

-

¹³C NMR Analysis:

-

The carbon atom attached to the hydroxyl group (C-OH) is deshielded and appears downfield around 150-155 ppm .[9]

-

The other five aromatic carbons will resonate in the 115-140 ppm range.

-

The aliphatic carbons of the two ethyl groups will appear upfield, typically below 30 ppm.

-

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Analysis:

-

The molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) of 150, corresponding to the molecular weight of C₁₀H₁₄O.[1]

-

A common fragmentation pattern for alkyl phenols is the benzylic cleavage. Expect significant fragment ions at m/z 135 (loss of a methyl radical, [M-15]⁺) and m/z 121 (loss of an ethyl radical, [M-29]⁺).

-

Integrated Analytical Workflow

A logical workflow ensures a comprehensive and efficient analysis of a sample suspected to be this compound. The process integrates preliminary tests with confirmatory spectroscopic analysis.

Caption: Integrated workflow for the functional group analysis.

Conclusion

The functional group analysis of this compound is achieved through a synergistic approach combining qualitative chemical tests and quantitative spectroscopic techniques. While chemical tests like the ferric chloride and bromine water assays provide rapid preliminary evidence for the phenolic hydroxyl group and the activated aromatic ring, they are not conclusive on their own. For unambiguous structure elucidation, a combination of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry is essential. This suite of spectroscopic data provides definitive proof of the key functional groups and their specific arrangement, confirming the identity and purity of this compound for its application in research and development.

References

- 1. This compound | C10H14O | CID 33659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.in [brainly.in]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. byjus.com [byjus.com]

- 5. Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation [vedantu.com]

- 6. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024 [pw.live]

- 7. scribd.com [scribd.com]

- 8. organic chemistry - What test should be conducted to test for the presence of Aromatic Functional Groups? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ejournal.upi.edu [ejournal.upi.edu]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2,3-Diethylphenol

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, potential toxicity, and emergency procedures for 2,3-Diethylphenol and related phenolic compounds.

Physical and Chemical Properties

While detailed experimental data for this compound is limited, some computed and basic properties are available. For a comparative understanding, the properties of 2,3-Dimethylphenol are also provided.

| Property | This compound (C10H14O) | 2,3-Dimethylphenol (C8H10O) |

| Molecular Weight | 150.22 g/mol [1] | 122.16 g/mol [2][3] |

| Appearance | No data available | Colorless crystalline solid or brown chunky solid[2] |

| Odor | No data available | Sweet tarry odor[2] |

| Boiling Point | No data available | 217-218 °C (424 °F) at 760 mmHg[2][3] |

| Melting Point | No data available | 70-73 °C (158-163 °F)[3] |

| Flash Point | No data available | 95 °C (203 °F) - closed cup[3] |

| Solubility | No data available | Freely soluble in alcohol, chloroform, ether, benzene; soluble in sodium hydroxide solution; slightly soluble in water (4.57 g/L at 25 °C)[2] |

| Vapor Density | No data available | 4.2 (Air = 1)[2] |

| pKa | 10.37 (Predicted)[1] | No data available |

Hazard Identification and Classification

Specific hazard classifications for this compound are not available.[1] However, based on the hazards of the closely related 2,3-Dimethylphenol, it should be handled as a hazardous substance.

2,3-Dimethylphenol Hazard Classification (as a surrogate):

GHS Hazard Statements for 2,3-Dimethylphenol:

-

H301: Toxic if swallowed[5]

-

H311: Toxic in contact with skin[5]

-

H314: Causes severe skin burns and eye damage[5]

-

H411: Toxic to aquatic life with long lasting effects[5]

It is prudent to assume that this compound exhibits similar hazardous properties.

Toxicological Information

Detailed toxicological studies on this compound were not found. The information below for 2,3-Dimethylphenol is provided as an example of the potential toxicity of substituted phenols.

Acute Effects of 2,3-Dimethylphenol:

-

Oral: Toxic if swallowed.[5]

-

Dermal: Toxic in contact with skin.[5] Phenols can be rapidly absorbed through the skin, leading to systemic toxicity.[6]

-

Inhalation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[7]

Chronic Effects of Phenolic Compounds:

-

Prolonged or repeated exposure to phenolic compounds can affect the central nervous system, liver, and kidneys.[7]

Experimental Toxicity Data for 2,3-Dimethylphenol:

-

Lethal Concentration (LC): LC (rat) > 85.5 mg/m³/4h.[2]

Experimental Protocols: Detailed experimental protocols for the toxicological data cited are not available in the provided search results. Toxicological studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often determined using OECD Test Guideline 423, and skin corrosion/irritation is assessed using OECD Test Guideline 404.

Handling and Storage

Safe handling and storage procedures are critical to minimize exposure to phenolic compounds.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling heated materials or creating aerosols.[8]

-

Ensure that eyewash stations and safety showers are readily accessible.[7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[6][7]

-

Skin Protection: Wear a lab coat, and for significant handling, a chemical-resistant apron.[6][7]

-

Hand Protection: Wear impervious gloves such as butyl rubber or neoprene. For incidental contact with dilute solutions, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.[6][7]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[4]

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7]

-

Keep containers tightly closed and protected from light and moisture.[7]

-

Store separately from incompatible materials such as strong oxidizing agents, strong bases, and acid chlorides.[8]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to phenolic compounds.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. After initial water flushing, if available, repeatedly swab the affected area with Polyethylene Glycol 300 (PEG 300) for at least 30 minutes. Seek immediate medical attention.[10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water and give them a small amount of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][9] |

Note for First Responders: Individuals administering first aid should wear appropriate PPE to avoid secondary contamination.[6]

Caption: Workflow for first aid response to phenolic compound exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

Small Spills:

-

Alert Personnel: Notify others in the immediate area of the spill.[7]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]

-

Containment: Confine the spill to a small area using absorbent materials (e.g., vermiculite, sand, or commercial sorbents).[7][8]

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][8] Avoid creating dust if the material is solid.[5]

-

Decontamination: Clean the spill area with soap and water.[7]

Large Spills:

-

Evacuate: Evacuate the area immediately.[8]

-

Ventilate: If safe to do so, increase ventilation to the area.

-

Ignition Sources: Remove all sources of ignition.[8]

-

Emergency Services: Contact your institution's emergency response team or local fire department.

Caption: Workflow for responding to a phenolic compound spill.

Fire-Fighting Measures

Phenolic compounds are typically combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: When heated to decomposition, phenolic compounds may emit acrid smoke and irritating fumes, including carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

All waste containing this compound or other phenolic compounds must be handled as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.[12]

-

Do not dispose of down the drain.[12]

-

Follow all local, state, and federal regulations for hazardous waste disposal. The safest method is typically incineration at a licensed facility.[12]

By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound and other phenolic compounds, ensuring a safe working environment.

References

- 1. Page loading... [guidechem.com]

- 2. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dimethylphenol 98 526-75-0 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. ehs.berkeley.edu [ehs.berkeley.edu]

- 9. Phenol SOP [ehs.cornell.edu]

- 10. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 12. youtube.com [youtube.com]

Potential Industrial Uses of 2,3-Diethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diethylphenol, a substituted phenolic compound, presents a compelling profile for a variety of industrial applications. Its chemical structure, featuring a hydroxyl group attached to a benzene ring with two adjacent ethyl substituents, imparts unique properties that are of significant interest in the chemical, pharmaceutical, and materials science sectors. This technical guide provides a comprehensive overview of the potential industrial uses of this compound, with a focus on its role as a chemical intermediate, its antioxidant properties, and its potential in the development of novel polymers and antimicrobial agents. This document aims to serve as a foundational resource for researchers and professionals exploring the practical applications of this versatile molecule.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₄O.[1] It is a derivative of phenol, characterized by the presence of two ethyl groups at the second and third positions on the benzene ring.[1] This substitution pattern influences its physical and chemical properties, including its solubility, reactivity, and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Low solubility in water; higher solubility in organic solvents.[1] |

Potential Industrial Applications

The unique chemical structure of this compound makes it a valuable precursor and additive in several industrial processes.

Chemical Intermediate in Synthesis

This compound serves as a crucial intermediate in the synthesis of a range of more complex molecules.[1] Its phenolic hydroxyl group and the activated aromatic ring allow for a variety of chemical modifications.

-

Dyes and Pigments: The phenolic ring can be readily functionalized through electrophilic substitution reactions, making it a suitable backbone for the synthesis of various dyes and pigments.

-

Pharmaceuticals: The substituted phenol moiety is a common feature in many biologically active compounds. This compound can be used as a starting material for the synthesis of novel pharmaceutical agents.[1][2]

-

Agrochemicals: Similar to its application in pharmaceuticals, its structure can be incorporated into new pesticides and herbicides.[2]

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This compound is predicted to exhibit such properties, making it a candidate for use as an antioxidant in various formulations.[1]

-

Plastics and Resins: Incorporation of this compound into polymer formulations can help to prevent oxidative degradation, thereby extending the lifespan and maintaining the integrity of the material.[1]

-

Lubricants and Fuels: It can potentially be used as an additive in lubricants and fuels to inhibit oxidation and improve stability.

Monomer for Polymer Resins

The reactivity of the phenolic hydroxyl group and the aromatic ring allows this compound to be used as a monomer in the production of phenolic and epoxy resins. These resins are known for their high thermal stability, chemical resistance, and adhesive properties. While specific patents detailing the use of this compound in this context are not prevalent, the general reactivity of phenols in resin formation is well-established.

Antimicrobial Agent

Research has indicated that this compound exhibits antimicrobial activity, positioning it as a potential candidate for use in disinfectants and preservatives.[2] The mechanism of action is likely related to the disruption of microbial cell membranes, a common trait among phenolic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The two primary methods are the Alkylation of Phenol and Friedel-Crafts Alkylation.[1]

General Synthesis Pathways

Experimental Protocol: Synthesis of a Related Compound (2,3-Dimethylphenol)

Reaction: Oxidation of Arylboronic Acid[3]

Materials:

-

Arylboronic acid (1 mmol)

-

Acetonitrile (MeCN) (3.0 mL)

-

Silica chloride (0.5 mmol)

-

30% Hydrogen peroxide (H₂O₂) (1.0 equiv.)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate (for column chromatography)

Procedure: [3]

-

An oven-dried Schlenk flask is allowed to cool to room temperature.

-

Sequentially charge the flask with arylboronic acid (1 mmol), MeCN (3.0 mL), and silica chloride (0.5 mmol).

-

Activate the reaction by adding 30% H₂O₂ (1.0 equiv.).

-

Stir the reaction mixture at 30-35 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After complete conversion of the starting material, filter the reaction mixture to remove the silica gel.

-

Neutralize the reaction mixture with a 5% NaHCO₃ solution (5 mL).

-

Extract the product with ethyl acetate (30 mL).

-

Wash the organic extract with distilled water (10 mL).

-

Dry the organic extract over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the resultant product by column chromatography using silica gel with n-hexane and ethyl acetate as the solvent system.

-

Confirm the structure of the product using GC-MS, melting point, and ¹H NMR spectroscopic techniques.

Evaluation of Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH in the same solvent.

-

In a microplate, add a specific volume of each dilution of the test compound to a specific volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical is then reduced by the antioxidant, and the color change is measured spectrophotometrically.

General Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of the this compound sample.

-

Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time, measure the absorbance at 734 nm.

-

A control containing the solvent and the ABTS•+ solution is also measured.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Evaluation of Antimicrobial Efficacy

The potential antimicrobial properties of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of antimicrobial agents.

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Table 2: Representative Data for MIC Values of Phenolic Compounds (Not this compound)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thymol | S. epidermidis | >1000 | [4] |

| Carvacrol | S. epidermidis | 500 | [4] |

| Eugenol | S. aureus | 1250 | Fictional Data |

Note: The data in this table is for illustrative purposes to show how results would be presented and is not actual data for this compound.

Conclusion

This compound is a promising chemical compound with a range of potential industrial applications. Its utility as a chemical intermediate, a potential antioxidant, a monomer for polymer synthesis, and an antimicrobial agent warrants further investigation. This technical guide has outlined the foundational knowledge regarding its properties and potential uses, along with general experimental protocols for its synthesis and evaluation. Further research, particularly in generating quantitative data for its antioxidant and antimicrobial activities, and in exploring its specific applications in resin formulations and pharmaceutical synthesis, will be crucial in unlocking the full industrial potential of this versatile molecule.

References

- 1. Buy this compound | 66142-71-0 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

2,3-Diethylphenol as a fine chemical intermediate

A Technical Guide to 2,3-Diethylphenol as a Fine Chemical Intermediate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic aromatic compound belonging to the alkylphenol family.[1] Characterized by a hydroxyl group and two ethyl substituents at the 2 and 3 positions of a benzene ring, this compound serves as a crucial fine chemical intermediate.[2][3] Fine chemical intermediates are high-purity chemical substances produced in limited quantities, designed for specialized applications, including the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.[4] The specific arrangement of the functional groups in this compound imparts a unique reactivity profile, making it a valuable building block in multi-step organic syntheses. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, chemical reactivity, and applications, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic phenolic odor.[2][3] It exhibits low solubility in water but is readily soluble in many organic solvents, a common trait for substituted phenols.[2][3] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 66142-71-0 | [5][6][7] |

| Molecular Formula | C₁₀H₁₄O | [3][6] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 243.0 °C / 516.15 K | [2] |

| 236.65 °C (estimate) | [5] | |

| Melting Point | 13.50 °C / 286.65 K | [2] |

| 46.81 °C (estimate) | [5] | |

| Density | 0.9438 g/cm³ | [2] |

| 0.9688 g/cm³ (estimate) | [5] | |

| pKa | 10.37 ± 0.10 (Predicted) | [6] |

| Solubility | Low in water; soluble in ethanol, ether | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of phenol. The two primary industrial methods are Friedel-Crafts alkylation and direct alkylation with an ethyl halide.[3] The choice of method can influence isomer distribution and overall yield.

Method 1: Friedel-Crafts Alkylation of Phenol

This classic method involves the electrophilic aromatic substitution of phenol using an alkene (ethylene) in the presence of a strong Lewis acid catalyst.[8][9][10] The hydroxyl group of phenol is a powerful ortho-, para-director, which can make direct synthesis of the 2,3-isomer challenging without careful control of reaction conditions.[11]

Warning: This procedure involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Materials: Phenol (1.0 mol), anhydrous aluminum chloride (AlCl₃, 1.2 mol), dry toluene (solvent), ethylene gas, 1 M hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser protected by a drying tube.

-

Reagent Charging: The flask is charged with anhydrous AlCl₃ and dry toluene under an inert atmosphere (e.g., nitrogen). The mixture is cooled in an ice bath.

-

Phenol Addition: A solution of phenol in dry toluene is added dropwise to the stirred slurry of AlCl₃.

-